molecular formula C27H31N5O3 B2642977 1-[(5-氯-1-甲基-1H-吲哚-3-基)甲基]-N-(3-甲基苄基)哌啶-4-甲酰胺 CAS No. 1251698-18-6

1-[(5-氯-1-甲基-1H-吲哚-3-基)甲基]-N-(3-甲基苄基)哌啶-4-甲酰胺

货号 B2642977
CAS 编号: 1251698-18-6
分子量: 473.577
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including an indole ring, a piperidine ring, and a carboxamide group . Indole derivatives are significant heterocyclic systems in natural products and drugs .


Synthesis Analysis

The synthesis of similar indole derivatives has been reported in the literature . Typically, these compounds are synthesized through multi-step reactions involving the formation of the indole ring, followed by various functional group transformations .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a piperidine ring, and a carboxamide group . The exact structure would depend on the specific positions of these groups within the molecule.


Chemical Reactions Analysis

Indole derivatives, such as the one you’re asking about, can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various types of cycloaddition reactions .

科学研究应用

CB1 受体的变构调节

  • 与所讨论结构相似的吲哚-2-甲酰胺的化学官能团对于大麻素 1 型受体 (CB1) 的变构调节至关重要。关键的结构要求包括 C3 位的临界链长、C5 位的吸电子基团以及酰胺键和苯环之间连接基的特定长度。这种优化导致了有效的 CB1 变构调节剂的鉴定,表明在为各种神经系统疾病开发靶向 CB1 受体的疗法中具有潜在应用 (Khurana 等人,2014).

CCR5 拮抗剂和抗 HIV 活性

  • 将各种极性基团引入哌啶-4-甲酰胺 CCR5 拮抗剂中,旨在提高代谢稳定性,导致发现具有高效抗 HIV-1 活性的化合物。这突出了其在开发新的 HIV 疗法中的潜在应用,特别是在抑制使用 CCR5 的 HIV-1 临床分离株方面 (Imamura 等人,2006).

GlyT1 抑制用于中枢神经系统疾病

  • 鉴定了一种结构多样的 GlyT1(甘氨酸转运蛋白 1)抑制剂后备化合物,显示出有效的抑制活性以及良好的药代动力学特征。这表明它可用于探索通过调节大脑中甘氨酸水平来治疗中枢神经系统 (CNS) 疾病 (Yamamoto 等人,2016).

心血管研究中的正性肌力作用

  • 合成和评估 1-取代-N-(4,5-二氢-1-甲基-[1,2,4]三唑并[4,3-a]喹啉-7-基)哌啶-4-甲酰胺的正性肌力作用表明在心血管研究中的潜在应用,特别是在开发治疗心力衰竭的疗法方面 (Liu 等人,2009).

对 CB1 受体的拮抗活性

  • 相关拮抗剂与 CB1 大麻素受体的分子相互作用研究提供了对结合和拮抗活性的结构要求的见解。这项研究可以为开发靶向大麻素受体的用于各种治疗目的的新化合物提供信息 (Shim 等人,2002).

未来方向

The future directions for research on this compound could include further investigation into its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities .

属性

IUPAC Name

N-cyclohexyl-3-[2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3/c1-18-12-13-19(2)20(16-18)17-31-27(35)32-23-11-7-6-10-22(23)25(34)30(26(32)29-31)15-14-24(33)28-21-8-4-3-5-9-21/h6-7,10-13,16,21H,3-5,8-9,14-15,17H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHQZYLJRQUFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。